Ilexsaponin A

Phosphodiesterase Inhibition Cardiovascular Pharmacology cAMP/cGMP Signaling

Sourcing Ilex saponins for PDE5A screening often yields variable potency across analogs, compromising assay reproducibility. Ilexsaponin A (CAS 108524-93-2) resolves this with batch-verified identity and documented pharmacological superiority over in-class analogs. • PDE5A IC50 22.4 µM - 2.2-fold more potent than Ilexsaponin B2 (48.8 µM) • Broad-spectrum antiplatelet activity validated across collagen, U46619, thrombin, and ADP pathways • Negligible CYP inhibition at ≤10 µM for clean drug-drug interaction profiling • ≥98% HPLC purity; global shipping with full analytical documentation

Molecular Formula C36H56O11
Molecular Weight 664.8 g/mol
CAS No. 108524-93-2
Cat. No. B591371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlexsaponin A
CAS108524-93-2
Molecular FormulaC36H56O11
Molecular Weight664.8 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C36H56O11/c1-18-9-14-36(30(44)47-28-26(41)25(40)24(39)20(17-37)46-28)16-15-32(3)19(27(36)35(18,6)45)7-8-21-31(2)12-11-23(38)34(5,29(42)43)22(31)10-13-33(21,32)4/h7,18,20-28,37-41,45H,8-17H2,1-6H3,(H,42,43)/t18-,20-,21-,22-,23+,24-,25+,26-,27-,28+,31-,32-,33-,34-,35-,36+/m1/s1
InChIKeyAWFZJSUJFSUBQU-MOJLLMCOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ilexsaponin A: Pharmacological Profile


Ilexsaponin A (also designated Ilexsaponin A1) is an ursane-type triterpenoid saponin [1] isolated from the roots of Ilex pubescens Hook. et Arn. (Aquifoliaceae), a plant used in traditional Chinese medicine for cardiovascular indications [2]. Its molecular formula is C36H56O11 with a molecular weight of 664.82 g/mol . Pharmacologically, Ilexsaponin A exhibits anti-apoptotic activity, reduces myocardial infarct size in vivo, and inhibits phosphodiesterase (PDE) [3].

Ilexsaponin A: Why Substitution Fails


Ilex pubescens contains a family of structurally related triterpenoid saponins, including Ilexsaponin A1, B1, B2, B3, and Ilexgenin A [1]. Despite their common biosynthetic origin, these analogs exhibit marked differences in target engagement, metabolic stability, and intestinal absorption. Substituting Ilexsaponin A with another member of this class without verifying functional equivalence introduces substantial scientific risk. The evidence below documents specific, quantifiable differences that preclude generic substitution for applications requiring precise biochemical or pharmacological activity.

Ilexsaponin A: Comparative Evidence


PDE1/PDE5A Inhibition

Ilexsaponin A1 (9) exhibits significantly lower IC50 values for phosphodiesterase 1 (PDE1) and phosphodiesterase 5A (PDE5A) compared to structurally related saponins from the same plant. Specifically, Ilexsaponin A1 displays IC50 values of 332.0 µM (PDE1) and 22.4 µM (PDE5A). In contrast, Ilexsaponin B1 (10) shows markedly higher IC50 values of 853.7 µM (PDE1) and 1801.7 µM (PDE5A), while Ilexgenin A (11) exhibits IC50 values of 837.7 µM (PDE1) and 176.6 µM (PDE5A) [1]. The enhancement factor with PDEI at 10 U/mL is 11.68% for Ilexsaponin A1 compared to 9.20% for Ilexsaponin B1 and 23.08% for Ilexgenin A [1].

Phosphodiesterase Inhibition Cardiovascular Pharmacology cAMP/cGMP Signaling

Intestinal Absorption & P-gp Substrate Behavior

In a single-pass intestinal perfusion (SPIP) rat model, Ilexsaponin A1 (C2) exhibited a 2.3-fold increase in apparent permeability (Papp) when co-administered with the P-glycoprotein (P-gp) inhibitor verapamil [1]. This enhancement was significantly greater than that observed for Ilexsaponin B1 (C3, 1.4-fold) and Ilexsaponin B3 (DC1, 3.4-fold) [1]. Additionally, endocytosis inhibition by amantadine reduced Ilexsaponin A1 absorption by 71%, indicating a substantial contribution of endocytic transport mechanisms [1]. The baseline Papp for Ilexsaponin A1 administered in the total saponin fraction (MDQ-TS) exceeded 0.12 × 10⁻² cm·min⁻¹, meeting the threshold for excellent transmembrane permeability [1].

Intestinal Absorption P-glycoprotein Substrate Single-Pass Intestinal Perfusion Oral Bioavailability

Multi-Agonist Anti-Platelet Activity

Ilexsaponin A1 (IsA) dose-dependently inhibits platelet aggregation induced by four distinct agonists: collagen, U46619 (a thromboxane A2 mimetic), thrombin, and ADP [1]. It also suppresses ATP release, P-selectin exposure, and integrin αIIbβ3 activation [1]. Mechanistically, IsA attenuates phosphorylation of Syk, PLCγ2, PI3K, Akt, GSK3β, and MAPK proteins in the collagen and thrombin receptor signaling cascades [1]. In vivo, IsA reduces FeCl3-induced thrombus formation in a carotid artery injury model [1].

Platelet Aggregation Thrombosis Cardiovascular Protection Signal Transduction

CYP450 Inhibition Profile

In vitro evaluation using human liver microsomes (HLM) and CYP-specific probes demonstrated that Ilexsaponin A1 and its metabolite Ilexgenin A are not direct or mechanism-based inhibitors of CYP1A2, 2B6, 2C8, 2C9, 2D6, 2E1, or 3A4/5 at concentrations of 0.05–10 µM [1]. Only at supraphysiological concentrations (50–500 µM) was a dose-dependent decrease in CYP2B6 activity observed, from 77.89% remaining activity at 50 µM to 23.19% at 500 µM [1]. This profile contrasts with many natural products that exhibit potent CYP inhibition at low micromolar concentrations.

Drug-Drug Interaction CYP450 Inhibition Hepatic Metabolism Safety Pharmacology

Ilexsaponin A: Application Scenarios


PDE5A-Targeted Cardiovascular Drug Discovery

Ilexsaponin A1 demonstrates a PDE5A IC50 of 22.4 µM, which is 2.2-fold more potent than Ilexsaponin B2 (48.8 µM) and 7.9-fold more potent than Ilexgenin A (176.6 µM) [4]. This potency advantage positions Ilexsaponin A as the preferred saponin for PDE5A inhibitor screening cascades, hit-to-lead optimization, or as a positive control in PDE5A assays. Its selectivity over PDE1 (IC50 332.0 µM) provides a built-in selectivity window for target validation studies [4].

Intestinal Absorption & Oral Bioavailability

The 2.3-fold Papp enhancement observed with Ilexsaponin A1 upon P-gp inhibition [4] makes it a valuable tool compound for studying P-gp-mediated efflux mechanisms and for developing formulation strategies to improve oral absorption of triterpenoid saponins. Its distinct absorption profile, including 71% reduction upon endocytosis inhibition, enables mechanistic dissection of intestinal transport pathways [4].

Platelet Aggregation & Thrombosis Studies

Ilexsaponin A1 inhibits platelet aggregation triggered by collagen, U46619, thrombin, and ADP [4]. This broad-spectrum antiplatelet activity makes it suitable for use as a reference inhibitor in platelet function assays where pathway-specific validation is required. The documented in vivo efficacy in the FeCl3-induced carotid artery injury model supports its use in preclinical thrombosis studies [4].

DDI Safety Screening

Ilexsaponin A1 exhibits negligible inhibition of CYP1A2, 2B6, 2C8, 2C9, 2D6, 2E1, and 3A4/5 at concentrations up to 10 µM [4]. This favorable DDI profile makes it an appropriate negative control for CYP inhibition assays or a benchmark for evaluating the DDI potential of structurally related saponin candidates. Only at high concentrations (≥50 µM) does CYP2B6 inhibition become apparent [4].

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